2-(Bromomethyl)-6-chlorobenzaldehyde
Description
2-(Bromomethyl)-6-chlorobenzaldehyde is a halogenated benzaldehyde derivative featuring a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 6-position on the aromatic ring. Benzaldehyde derivatives with halogen substituents are known for their reactivity in organic synthesis, particularly in nucleophilic substitution and coupling reactions. The bromomethyl group acts as a versatile leaving group, while the chlorine atom influences electronic effects (e.g., electron-withdrawing character), modulating reactivity and stability .
Properties
IUPAC Name |
2-(bromomethyl)-6-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNAJBBOGNCZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-chlorobenzaldehyde typically involves the bromination of 6-chlorobenzaldehyde. One common method is the bromination of 6-chlorobenzaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-6-chlorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzaldehydes.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products Formed:
- Substituted benzaldehydes from nucleophilic substitution.
- 2-(Bromomethyl)-6-chlorobenzoic acid from oxidation.
- 2-(Bromomethyl)-6-chlorobenzyl alcohol from reduction .
Scientific Research Applications
2-(Bromomethyl)-6-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-chlorobenzaldehyde depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Positional Isomers: 4-(Bromomethyl)benzaldehyde
Key Differences :
- Substituent Position: The bromomethyl group in 4-(Bromomethyl)benzaldehyde is para to the aldehyde group, whereas in 2-(Bromomethyl)-6-chlorobenzaldehyde, it is ortho. In contrast, the ortho bromomethyl group may increase steric strain, affecting reaction kinetics .
- Applications : Para-substituted bromomethyl benzaldehydes are often intermediates in pharmaceutical synthesis, while ortho-substituted variants may find niche roles in sterically demanding reactions.
Halogen-Substituted Analogs: 2-Chlorobenzaldehyde
Key Differences :
- Substituent Type : Replacing the bromomethyl group with chlorine (2-Chlorobenzaldehyde) eliminates the leaving group capability, shifting reactivity toward electrophilic aromatic substitution rather than nucleophilic alkylation.
- Electronic Effects : The chlorine atom ortho to the aldehyde increases the acidity of the aldehyde proton (pKa ~8–10), making it more reactive in condensation reactions compared to bromomethyl-substituted analogs .
Dihalogenated Derivatives: 2-Chloro-6-fluorobenzaldehyde
Key Differences :
- Electron-Withdrawing Strength : Fluorine (strong σ-electron-withdrawing) at the 6-position intensifies the aldehyde’s electrophilicity compared to chlorine. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions).
- Synthetic Utility : Fluorine’s unique electronic profile makes 2-Chloro-6-fluorobenzaldehyde valuable in synthesizing fluorinated pharmaceuticals, whereas the bromomethyl group in the target compound enables alkylation pathways .
Functional Group Variants: Methyl 2-(Bromomethyl)-6-chlorobenzoate
Key Differences :
- Functional Group : The ester group in Methyl 2-(Bromomethyl)-6-chlorobenzoate reduces electrophilicity compared to the aldehyde, making it less reactive in condensation reactions but more stable under acidic conditions.
- Applications : Esters are preferred in prolonged storage or stepwise syntheses, while aldehydes are utilized in rapid functionalization (e.g., reductive amination) .
Data Tables
Table 1: Physical and Chemical Properties of Selected Benzaldehyde Derivatives
*Calculated values; †Unclear if boiling point or another metric in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
